N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl group attached to the amide nitrogen and a 1H-tetrazole ring at the 3-position of the benzoyl moiety. The trifluoromethyl (CF₃) and chloro (Cl) substituents enhance lipophilicity and metabolic stability, while the tetrazole ring acts as a bioisostere for carboxylic acids, improving pharmacokinetic properties . Potential applications may include agrochemical or pharmaceutical uses, given structural similarities to known pesticides (e.g., flutolanil) and tetrazole-containing drugs .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O/c16-12-5-4-10(15(17,18)19)7-13(12)21-14(25)9-2-1-3-11(6-9)24-8-20-22-23-24/h1-8H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQVHZHINBWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Coupling Reaction: The final step involves coupling the tetrazole ring with the chlorophenyl group through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights key structural variations, molecular properties, and applications of the target compound and its analogs:
Key Observations:
Amide-Attached Phenyl Substituents: The target compound’s 2-Cl and 5-CF₃ substituents differ from analogs like flutolanil (3-isopropoxy) and the fluoro analog in (2-F, 5-CF₃). The trifluoromethyl group (CF₃) is conserved in multiple analogs, enhancing lipophilicity and resistance to oxidative metabolism .
Benzoyl Ring Modifications :
- The tetrazole ring in the target compound replaces pyrazole () or carboxylic acid bioisosteres (). Tetrazoles improve metabolic stability and mimic carboxylate groups in receptor interactions .
- Flutolanil’s 2-CF₃ benzoyl group contrasts with the target’s 3-tetrazole, suggesting divergent biological targets (fungal enzymes vs. mammalian receptors) .
Molecular Weight and Applications :
- Lower molecular weight (e.g., target compound: ~377 g/mol) may favor agrochemical penetration, while higher weights (e.g., Diovan: ~435 g/mol) align with systemic drugs .
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide, with the CAS number 887636-17-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₅H₉ClF₃N₅O
- Molecular Weight : 367.71 g/mol
- Structure : The compound features a tetrazole ring and a trifluoromethyl group, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, the presence of the tetrazole ring has been associated with enhanced cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | Jurkat (T-cell leukemia) | <10 | |
| This compound | Various | TBD |
The specific IC₅₀ values for this compound are still under investigation, but preliminary data suggest a promising profile.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, similar compounds have been shown to inhibit mPGES-1, an enzyme implicated in inflammation and cancer. The structure activity relationship indicates that modifications in the phenyl and tetrazole rings significantly affect enzyme binding affinity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of electron-withdrawing groups like trifluoromethyl enhances the biological activity of the compound. The positioning of these groups on the phenyl ring is crucial for optimizing interactions with biological targets.
Key Findings from SAR Studies:
- Trifluoromethyl Group : Increases lipophilicity and alters electronic properties, enhancing interaction with target proteins.
- Tetrazole Ring : Essential for maintaining biological activity; compounds lacking this moiety showed significantly reduced efficacy.
Case Studies
A notable study involving derivatives of benzamide and tetrazole highlighted the potential of these compounds in targeting cancer cells. In vitro assays demonstrated that modifications to the benzamide backbone could lead to increased potency against various tumor cell lines.
Case Study Summary:
- Study Focus : Evaluation of N-acylated tetrazoles for anticancer activity.
- Methodology : MTT assay to assess cell viability in treated cell lines.
- Results : Several derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
